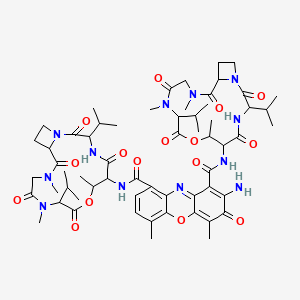

Azetomycin II

Description

Properties

CAS No. |

59481-55-9 |

|---|---|

Molecular Formula |

C60H82N12O16 |

Molecular Weight |

1227.4 g/mol |

IUPAC Name |

2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.2.0]octadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C60H82N12O16/c1-25(2)40-57(82)71-21-19-34(71)55(80)67(13)23-36(73)69(15)46(27(5)6)59(84)86-31(11)42(53(78)63-40)65-51(76)33-18-17-29(9)49-44(33)62-45-38(39(61)48(75)30(10)50(45)88-49)52(77)66-43-32(12)87-60(85)47(28(7)8)70(16)37(74)24-68(14)56(81)35-20-22-72(35)58(83)41(26(3)4)64-54(43)79/h17-18,25-28,31-32,34-35,40-43,46-47H,19-24,61H2,1-16H3,(H,63,78)(H,64,79)(H,65,76)(H,66,77) |

InChI Key |

PWHNEQXRWYMVQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Azetomycin II: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Azetomycin II, a synthetic analog of actinomycin produced by Streptomyces antibioticus. This document synthesizes the foundational research, presenting the available data in a structured format to facilitate understanding and further investigation.

Introduction

This compound is a member of the azetomycin family of antibiotics, which are analogs of actinomycins where one or both proline residues are substituted with azetidine-2-carboxylic acid (AzC).[1][2] The directed biosynthesis of these compounds, achieved by supplementing the culture medium of Streptomyces antibioticus with AzC, offers a compelling example of precursor-directed biosynthesis to generate novel antibiotic structures.[1][2] This guide details the production, isolation, and biological properties of this compound based on the seminal work in this area.

Discovery and Biosynthesis

The discovery of this compound was a direct result of experiments aimed at the controlled biogenesis of novel actinomycins. Researchers found that when Streptomyces antibioticus was cultured in the presence of azetidine-2-carboxylic acid, the synthesis of the native Actinomycin IV was inhibited, and new actinomycin analogs were produced.[1][2] This supplementation led to a 40% to 50% stimulation in overall antibiotic synthesis.[1][2]

The incorporation of AzC into the actinomycin structure in place of proline was found to be a targeted substitution. This process yielded a mixture of azetomycins, which were then isolated and characterized.[1][2]

References

An In-depth Technical Guide to Azetomycin II: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetomycin II is a synthetically derived actinomycin analog characterized by the complete substitution of proline residues with L-azetidine-2-carboxylic acid. This modification, while maintaining the core phenoxazinone chromophore essential for actinomycin activity, results in altered biological potency. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action as an inhibitor of nucleic acid and protein synthesis. Detailed experimental protocols for its production, isolation, and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a semi-synthetic derivative of the actinomycin class of chromopeptide antibiotics. Its structure is analogous to that of Actinomycin D, with the key distinction being the replacement of both L-proline residues in the pentapeptide lactone rings with L-azetidine-2-carboxylic acid (AzC).[1][2][3]

The core of the molecule consists of a planar phenoxazinone chromophore, which is responsible for its characteristic color and its ability to intercalate into DNA. Attached to this chromophore are two identical pentapeptide lactone rings. In this compound, these rings are composed of L-azetidine-2-carboxylic acid, D-valine, L-threonine, and sarcosine. The molar ratio of azetidine-2-carboxylic acid to proline in this compound is 2:0.[1][2][3]

Figure 1: Conceptual diagram of this compound structure.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in the literature. However, based on its structural similarity to Actinomycin D and the substitution with azetidine-2-carboxylic acid, the following properties can be inferred and are presented alongside known data for its constituent parts.

| Property | Value | Source |

| Molecular Formula | C60H82N12O16 | Inferred |

| Molecular Weight | ~1227.36 g/mol | Inferred |

| Appearance | Red-colored compound | [1] |

| Solubility | Soluble in organic solvents like ethyl acetate | [1] |

| UV-Vis Absorption | Characteristic absorption at 442 nm | [1] |

Table 1: Physicochemical Properties of this compound and its Components.

| Component | Molecular Formula | Molecular Weight |

| Actinomycin D | C62H86N12O16 | 1255.42 g/mol |

| Azetidine-2-carboxylic acid | C4H7NO2 | 101.10 g/mol |

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against the growth of gram-positive bacteria, such as Bacillus subtilis.[1][2][3] Its efficacy against gram-negative organisms is significantly lower. The biological activity of this compound is attributed to its ability to interfere with macromolecular synthesis.

Inhibition of RNA and Protein Synthesis

Kinetic studies have demonstrated that the primary mechanism of action of this compound is the rapid inhibition of RNA synthesis.[1][2][3] This is followed by a subsequent inhibition of protein synthesis. This two-step inhibitory process is a hallmark of the actinomycin family of antibiotics. The relative inhibitory effect on the growth and RNA synthesis in Bacillus subtilis has been reported as: Actinomycin IV ≥ Azetomycin I > this compound.[1][2][3]

Figure 2: Mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and biological evaluation of this compound as described in the primary literature.[1]

Production and Isolation of this compound

Figure 3: Workflow for the production and isolation of this compound.

Organism: Streptomyces antibioticus (strain 3820).

Production Medium: A defined medium composed of glutamic acid, galactose, and mineral salts.

Procedure:

-

S. antibioticus is first cultivated in an NZ amine medium for 48 hours at 28°C.

-

The cells are harvested, washed, and used to inoculate the production medium.

-

After 24 hours of growth at 28°C, azetidine-2-carboxylic acid (AzC) is added to the culture.

-

The fermentation is continued for 7 days.

-

The actinomycin mixture is extracted from the culture filtrate using ethyl acetate.

-

The individual components, including this compound, are resolved by paper chromatography.

-

The colored bands corresponding to the different azetomycins are eluted from the paper.

-

The concentration of the isolated compounds is determined spectrophotometrically by measuring the absorbance at 442 nm.

Assay for Inhibition of RNA and Protein Synthesis

Organism: Bacillus subtilis.

Methodology for RNA Synthesis Inhibition:

-

B. subtilis cultures are grown to an early exponential phase.

-

The culture is divided into aliquots, and this compound is added at various concentrations.

-

A radiolabeled precursor for RNA synthesis, such as [3H]uridine, is added to each culture.

-

The cultures are incubated for a short period.

-

The incorporation of the radiolabel into trichloroacetic acid (TCA)-insoluble material (representing RNA) is measured over time.

-

The rate of RNA synthesis is determined by the amount of radioactivity incorporated.

Methodology for Protein Synthesis Inhibition:

-

Similar to the RNA synthesis assay, B. subtilis cultures are treated with this compound.

-

A radiolabeled precursor for protein synthesis, such as a mixture of 14C-labeled amino acids, is added.

-

The incorporation of radioactivity into TCA-insoluble material (representing protein) is measured.

-

The rate of protein synthesis is calculated based on the incorporated radioactivity.

Conclusion

This compound represents an interesting synthetic modification of the actinomycin scaffold, demonstrating that alterations in the peptide lactone rings can modulate biological activity. Its primary mode of action, the inhibition of RNA synthesis, aligns with that of other actinomycins. The detailed protocols provided herein offer a foundation for researchers to further explore the structure-activity relationships of this class of compounds and to potentially develop novel therapeutic agents. The distinct inhibitory profile of this compound compared to its parent compounds warrants further investigation into its specific interactions with DNA and RNA polymerase.

References

An In-depth Technical Guide on the Core Mechanism of Action of Azithromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin, a macrolide antibiotic, exhibits a dual mechanism of action encompassing both direct antimicrobial effects and potent immunomodulatory activities. Its primary antibacterial action involves the inhibition of protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit. Beyond its antibiotic properties, azithromycin modulates the host immune response by suppressing pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways, and by promoting an anti-inflammatory macrophage phenotype. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Antibacterial Mechanism of Action

Azithromycin's antibacterial effect is primarily bacteriostatic, although it can be bactericidal at high concentrations against certain pathogens.[1] The core mechanism involves the disruption of bacterial protein synthesis.

Inhibition of Bacterial Protein Synthesis

Azithromycin binds to the 23S rRNA of the large (50S) ribosomal subunit within the nascent peptide exit tunnel.[2][3] This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[1] This effectively halts protein elongation and, consequently, bacterial growth.

While the binding is reversible, azithromycin's high affinity for the bacterial ribosome ensures potent inhibitory activity.[1] Studies on Escherichia coli ribosomes have revealed a two-step binding process: an initial low-affinity binding followed by a slower conformational change to a high-affinity binding state.[3]

Quantitative Data: Antimicrobial Potency

The antimicrobial potency of azithromycin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

| Bacterial Strain | MIC (mg/L) | Reference |

| Haemophilus influenzae (BLNAR) | 1-2 | [4] |

| Haemophilus influenzae (persistent strain 1, initial) | 2 | [5] |

| Haemophilus influenzae (persistent strain 1, final) | 16 | [5] |

| Haemophilus influenzae (persistent strain 2, initial) | 0.5 | [5] |

| Haemophilus influenzae (persistent strain 2, final) | 16 | [5] |

Note: BLNAR refers to β-lactamase-negative, ampicillin-resistant strains. The data on persistent strains highlight the potential for resistance development with an increase in MIC over time.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a specific bacterial strain.[6]

Materials:

-

Mueller-Hinton Broth (MHB) or Haemophilus Test Medium (for H. influenzae)[5][6]

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Azithromycin stock solution

-

Spectrophotometer or densitometer

-

Incubator (35 ± 1 °C)[6]

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from overnight culture on an appropriate agar medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

-

Antibiotic Dilution: Perform serial two-fold dilutions of the azithromycin stock solution in the microtiter plate using the appropriate broth to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35 ± 1 °C for 18-24 hours.[6]

-

MIC Determination: The MIC is the lowest concentration of azithromycin at which there is no visible growth of the bacteria.

Immunomodulatory and Anti-inflammatory Mechanism of Action

Azithromycin exerts significant immunomodulatory effects by influencing key inflammatory signaling pathways and altering the phenotype of immune cells, particularly macrophages.[2]

Inhibition of NF-κB and AP-1 Signaling Pathways

Azithromycin has been shown to inhibit the activation of two critical transcription factors involved in the inflammatory response: NF-κB and AP-1.[7][8]

-

NF-κB Pathway: In inflammatory conditions, signaling cascades lead to the phosphorylation and subsequent degradation of IκBα, an inhibitory protein bound to NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like IL-6, IL-8, and TNF-α.[7] Azithromycin treatment has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of p65.[7] This effect is associated with a decrease in the kinase activity of IKKβ, an upstream kinase that phosphorylates IκBα.[7]

-

AP-1 Pathway: Azithromycin can also inhibit the activation of AP-1, another transcription factor that regulates the expression of inflammatory mediators.[8] Studies in murine models of pulmonary inflammation have demonstrated that azithromycin prevents the nuclear expression of AP-1 in alveolar macrophages, leading to a reduction in IL-1β production.[8]

Modulation of Macrophage Polarization

Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Azithromycin has been shown to promote the polarization of macrophages towards the M2 phenotype.[9]

-

M1 Macrophages: Typically activated by interferon-gamma (IFNγ) and lipopolysaccharide (LPS), M1 macrophages produce pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inducible nitric oxide synthase (iNOS).[9]

-

M2 Macrophages: Activated by cytokines such as IL-4 and IL-13, M2 macrophages are involved in tissue repair and resolution of inflammation, and they produce anti-inflammatory cytokines like IL-10 and express markers such as arginase-1, mannose receptor (CD206), and CD209.[9][10]

Azithromycin treatment of macrophages, particularly in the presence of inflammatory stimuli, leads to:

-

Decreased production of pro-inflammatory cytokines (IL-6, IL-12, TNF-α).[9][11]

-

Increased production of the anti-inflammatory cytokine IL-10.[9]

-

Increased expression of M2 markers like arginase-1 and mannose receptor.[9]

-

Decreased expression of the M1 marker CCR7.[12]

-

Suppression of iNOS protein expression.[9]

This shift in macrophage polarization contributes significantly to the anti-inflammatory effects of azithromycin.

Quantitative Data: Anti-inflammatory Potency

The anti-inflammatory activity of azithromycin has been quantified in various in vitro and in vivo models.

| Parameter | Cell Type/Model | Value | Reference |

| IC50 for NF-κB Inhibition | A549 cells | 56 µM | [13][14] |

| TNF-α mRNA Reduction | Cystic Fibrosis Airway Epithelial Cells | ~30% | [15] |

| TNF-α Protein Secretion Reduction | Cystic Fibrosis Airway Epithelial Cells | ~45% | [15] |

| NF-κB DNA Binding Reduction | Cystic Fibrosis Airway Epithelial Cells | ~45% | [15] |

| Sp1 DNA Binding Reduction | Cystic Fibrosis Airway Epithelial Cells | ~60% | [15] |

| Reduction in IL-1β, CCL-2, TNF-α | M1-induced CF and wild-type alveolar macrophages (1 mg/L Azithromycin) | Significant reduction | [11] |

Experimental Protocol: Western Blotting for NF-κB p65 Nuclear Translocation

This protocol describes a method to assess the effect of azithromycin on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation.[7]

Materials:

-

Cell culture reagents

-

J774 murine macrophages or other suitable cell line

-

Azithromycin

-

LPS (Lipopolysaccharide)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-p65, anti-lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate J774 cells and allow them to adhere. Treat the cells with the desired concentrations of azithromycin overnight. Stimulate the cells with LPS (e.g., 10 nM) for a specified time course (e.g., 0-60 minutes).[7]

-

Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe for a nuclear marker (lamin B1) and a cytoplasmic marker (β-actin) to verify the purity of the fractions.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the relative amounts of p65 in the nuclear and cytoplasmic fractions.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by azithromycin.

Caption: Inhibition of the NF-κB Signaling Pathway by Azithromycin.

Caption: Modulation of Macrophage Polarization by Azithromycin.

Conclusion

The mechanism of action of azithromycin is multifaceted, extending beyond its direct antibacterial properties to encompass significant immunomodulatory effects. Its ability to inhibit bacterial protein synthesis provides the basis for its use in treating a wide range of bacterial infections. Concurrently, its capacity to suppress key pro-inflammatory signaling pathways and promote an anti-inflammatory macrophage phenotype underscores its therapeutic potential in chronic inflammatory diseases. A thorough understanding of these dual mechanisms is crucial for the continued development and optimal clinical application of azithromycin and its derivatives. This guide provides a foundational resource for researchers and drug development professionals engaged in the study of this important therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Azithromycin Pharmacodynamics against Persistent Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azithromycin inhibits macrophage interleukin-1β production through inhibition of activator protein-1 in lipopolysaccharide-induced murine pulmonary neutrophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azithromycin alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Azithromycin reduces exaggerated cytokine production by M1 alveolar macrophages in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Azithromycin Selectively Reduces Tumor Necrosis Factor Alpha Levels in Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Azetomycin II Biosynthetic Pathway: A Technical Guide to Precursor-Directed Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Azetomycin II, a potent analog of the anti-tumor agent Actinomycin D. This compound is not a product of a dedicated biosynthetic gene cluster but is instead generated through the strategic application of precursor-directed biosynthesis, co-opting the metabolic machinery of Actinomycin D-producing organisms. This document details the genetic and enzymatic basis of Actinomycin D synthesis, the mechanism of azetidine-2-carboxylic acid incorporation to yield this compound, quantitative data on its production, and detailed experimental protocols for its generation and analysis.

Introduction to this compound

This compound is a chromopeptide lactone antibiotic belonging to the actinomycin family. Structurally, it is a derivative of Actinomycin D, where both L-proline residues in the pentapeptide lactone rings are replaced by the non-proteinogenic amino acid, azetidine-2-carboxylic acid (AzC). This substitution is achieved by introducing AzC into the fermentation medium of Streptomyces antibioticus, a natural producer of actinomycins. The incorporation of AzC into the actinomycin scaffold alters the compound's biological activity.

The Genetic and Enzymatic Basis of the Parent Compound, Actinomycin D

The biosynthesis of this compound is entirely dependent on the genetic and enzymatic machinery responsible for producing its parent compound, Actinomycin D. The core of this machinery is a non-ribosomal peptide synthetase (NRPS) system encoded by a dedicated biosynthetic gene cluster (BGC).

The Actinomycin Biosynthetic Gene Cluster (BGC)

The actinomycin BGC has been identified and characterized in several Streptomyces species, including S. chrysomallus and S. costaricanus.[1][2] A typical actinomycin BGC spans approximately 40-50 kb and contains a suite of genes responsible for the synthesis of the chromophore precursor, the assembly of the pentapeptide chains, and regulation.[1][2]

The key components of the actinomycin BGC include:

-

NRPS genes: These genes encode the large, modular enzymes (Actinomycin Synthetases) that assemble the pentapeptide chains.

-

4-MHA biosynthesis genes: A set of genes that catalyze the formation of the chromophore precursor, 4-methyl-3-hydroxy-anthranilic acid (4-MHA), from tryptophan.[2]

-

Regulatory genes: Genes that control the expression of the biosynthetic genes.

-

Resistance genes: Genes that confer self-resistance to the producing organism.

Biosynthesis of the 4-MHA Chromophore Precursor

The biosynthesis of the phenoxazinone chromophore of actinomycin begins with the amino acid L-tryptophan. Through a series of enzymatic reactions, including oxidation and methylation, tryptophan is converted to 4-methyl-3-hydroxy-anthranilic acid (4-MHA).[2]

The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The pentapeptide lactone rings of actinomycin are assembled by a multi-modular NRPS enzyme complex. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The typical amino acid sequence of the pentapeptide chains in Actinomycin D is L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline.[2]

The NRPS modules are comprised of distinct domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.

-

Epimerization (E) domain: Converts L-amino acids to their D-isomers, as seen with D-valine.

Once the two pentapeptide chains are synthesized and attached to two 4-MHA molecules, they are cyclized to form lactone rings. The final step involves the oxidative condensation of the two 4-MHA-pentapeptide lactone monomers to form the dimeric Actinomycin D molecule.

Precursor-Directed Biosynthesis of this compound

The production of this compound is a classic example of precursor-directed biosynthesis. This technique leverages the relaxed substrate specificity of the NRPS adenylation domains to incorporate unnatural amino acids into the final natural product.

When Streptomyces antibioticus is cultured in a medium supplemented with azetidine-2-carboxylic acid (AzC), the adenylation domain of the NRPS module responsible for incorporating L-proline recognizes and activates AzC. This leads to the incorporation of AzC in place of L-proline in the pentapeptide chains. Azetomycin I is formed when one proline residue is substituted, while this compound is the result of both proline residues being replaced by AzC.

Quantitative Data on this compound Production

The introduction of azetidine-2-carboxylic acid into the fermentation medium of Streptomyces antibioticus has a notable impact on antibiotic production.

| Parameter | Observation | Reference |

| Total Antibiotic Synthesis | Stimulated by 40-50% in the presence of AzC. | |

| Azetomycin I Composition | Molar ratio of AzC to proline is 1:1. | |

| This compound Composition | Molar ratio of AzC to proline is 2:0. |

Experimental Protocols

The following protocols are generalized from methods reported for the production and analysis of actinomycins and their analogs.

Protocol for Precursor-Directed Biosynthesis of this compound

-

Strain and Culture Conditions:

-

Use a high-yield Actinomycin D producing strain, such as Streptomyces antibioticus.

-

Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptone Soya Broth) with spores or a vegetative mycelial suspension of S. antibioticus.

-

Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

-

-

Production Phase:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium contains a carbon source (e.g., glucose, fructose), a nitrogen source (e.g., soy milk, yeast extract), and mineral salts.

-

To induce the production of this compound, supplement the production medium with a filter-sterilized solution of azetidine-2-carboxylic acid (AzC) to a final concentration of 1-5 mM.

-

Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.

-

-

Extraction of Azetomycins:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Purification of this compound:

-

The crude extract can be purified using chromatographic techniques.

-

Silica Gel Chromatography: Apply the crude extract to a silica gel column and elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

High-Performance Liquid Chromatography (HPLC): For final purification, use a reverse-phase HPLC column (e.g., C18) with a gradient of water and acetonitrile or methanol, both containing a small amount of a modifying agent like formic acid or trifluoroacetic acid.

-

-

Analysis and Characterization:

-

Monitor the purification process by thin-layer chromatography (TLC) or analytical HPLC.

-

Characterize the purified this compound using mass spectrometry (MS) to confirm the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, particularly the incorporation of the AzC moieties.

-

Protocol for Gene Cluster Analysis

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the Streptomyces strain of interest using standard protocols.

-

Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.

-

Biosynthetic Gene Cluster Identification: Analyze the genome sequence using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify and annotate the actinomycin BGC.

-

Gene Inactivation: To confirm the function of specific genes within the cluster, perform targeted gene knockouts using methods like PCR-targeting with apramycin resistance cassettes or CRISPR/Cas9-based genome editing adapted for Streptomyces.

-

Heterologous Expression: Clone the entire actinomycin BGC into a suitable expression vector and transform it into a heterologous host, such as Streptomyces coelicolor A3(2) or Streptomyces albus, to confirm its role in actinomycin production.

Visualizations

Figure 1. Biosynthetic pathway of this compound via precursor-directed synthesis.

Figure 2. A generalized experimental workflow for this compound production.

References

Azetomycin II (Azithromycin): An In-depth Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetomycin II, more commonly known as Azithromycin, is a macrolide antibiotic belonging to the azalide subclass. It is a derivative of erythromycin, modified by the insertion of a methyl-substituted nitrogen atom into the lactone ring. This structural change confers greater acid stability and a broader spectrum of activity compared to erythromycin.[1] Azithromycin is a widely prescribed antimicrobial agent for a variety of bacterial infections.[1] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of Azithromycin against a range of clinically relevant bacteria, details the standardized experimental protocols for its evaluation, and illustrates its mechanism of action.

Spectrum of Activity

Azithromycin demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1] Its activity is particularly notable against certain respiratory and intracellular pathogens.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of Azithromycin against a variety of bacterial isolates. The data is presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of the tested isolates.

Table 1: In Vitro Activity of Azithromycin against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | 191 | 0.13 | 0.25[2] |

| Staphylococcus aureus | - | - | - |

| Enterococcus faecalis | - | - | - |

Table 2: In Vitro Activity of Azithromycin against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 343 | 8 | 128[3] |

| Pseudomonas aeruginosa | 27 | - | - |

| Haemophilus influenzae | - | - | - |

| Vibrio cholerae O1 | - | - | - |

Table 3: In Vitro Activity of Azithromycin against Atypical Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Legionella pneumophila | 107 | 0.064 | 0.25[4] |

| Mycobacterium avium complex | 318 | 16 | >64[5] |

Table 4: In Vitro Activity of Azithromycin against Anaerobic Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Oral Anaerobes | 296 | - | - |

| Bacteroides fragilis group | - | - | - |

Note: A "-" indicates that specific data was not available in the provided search results.

Mechanism of Action

Azithromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides, which is a crucial step in protein elongation.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

References

- 1. Clinical microbiology of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azithromycin resistance levels and mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]

Azetomycin II Target Identification Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the target identification studies for Azetomycin II, with a primary focus on Azithromycin, a widely researched macrolide antibiotic that is likely the intended subject of "this compound." Azithromycin is known for its antibacterial properties and has demonstrated immunomodulatory and anticancer effects. This document details the experimental methodologies, quantitative data from proteomic and other studies, and the signaling pathways modulated by this compound.

Mechanism of Action

Azithromycin's primary mechanism of action as an antibiotic is the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site, which in turn inhibits peptide chain elongation.[1][2][3][4][5] Beyond its antibacterial effects, Azithromycin also exhibits immunomodulatory properties by accumulating in phagocytes and modulating cytokine production.[2][3][5] Recent studies have also highlighted its potential as an anticancer agent through the inhibition of autophagy and mitophagy in cancer cells.[6][7]

Quantitative Data from Target Identification Studies

The following tables summarize quantitative data from various studies investigating the effects of Azithromycin.

Table 1: Proteomic Analysis of P. aeruginosa Treated with Azithromycin

| Protein | Function | Fold Change with Azithromycin | p-value | Reference |

| SpuD | Polyamine transport | +4.8 | 0.0065 | [8] |

| GroEL | Chaperone | +8.7 | 0.06 | [8] |

Data from a study on the impact of Azithromycin on the quorum sensing-controlled proteome of Pseudomonas aeruginosa.[8]

Table 2: Minimum Inhibitory Concentrations (MICs) of Azithromycin against P. aeruginosa

| Growth Medium | MIC (µg/mL) | Fold Change vs. MHB | Reference |

| Mueller-Hinton Broth (MHB) | 128 | - | [9] |

| RPMI + 5% MHB | 8 | 16-fold lower | [9] |

| RPMI + 5% MHB + 20% human serum | 2 | 64-fold lower | [9] |

This data demonstrates the increased potency of Azithromycin under physiologically relevant conditions.[9]

Table 3: Effect of Azithromycin on Lung Cancer Cell Survival under Hypoxia

| Cell Line | Condition | Azithromycin Concentration (µM) | Cell Survival (%) | Reference |

| A549 | Normoxia | 25 | ~80 | [7] |

| A549 | Hypoxia (0.3% O2) | 25 | ~40 | [7] |

| H1299 | Normoxia | 25 | ~95 | [7] |

| H1299 | Hypoxia (0.3% O2) | 25 | ~60 | [7] |

| NCI-H441 | Normoxia | 25 | ~95 | [7] |

| NCI-H441 | Hypoxia (0.3% O2) | 25 | ~70 | [7] |

This table illustrates the enhanced cytotoxic effect of Azithromycin on lung cancer cells in a hypoxic environment.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in Azithromycin research.

Proteomic Analysis of Bacterial Response to Azithromycin

This protocol is based on methodologies used to study the impact of Azithromycin on the P. aeruginosa proteome.[8]

-

Bacterial Culture: P. aeruginosa is grown in a defined medium, such as alanine-glycerol-salts (AGS) medium, to ensure compatibility with proteomic and metabolomic analyses. Cultures are inoculated to an initial OD600 of 0.001 and grown with vigorous aeration at 37°C in the presence or absence of varying concentrations of Azithromycin (e.g., 2, 8, or 32 µg/ml).

-

Protein Extraction: Bacterial cells are harvested by centrifugation. For cell-associated proteins, the pellet is washed and then lysed using methods such as sonication or bead beating in a lysis buffer containing protease inhibitors. For secreted proteins, the culture supernatant is collected and concentrated.

-

Two-Dimensional Gel Electrophoresis (2-DE):

-

First Dimension (Isoelectric Focusing): Protein samples are solubilized in a rehydration buffer and applied to IPG strips with a defined pH range. Isoelectric focusing is performed using a programmed voltage gradient.

-

Second Dimension (SDS-PAGE): The focused IPG strips are equilibrated in a buffer containing SDS and then placed on top of a polyacrylamide gel. Proteins are separated by size using SDS-PAGE.

-

-

Protein Visualization and Quantification: Gels are stained with a fluorescent dye or Coomassie Brilliant Blue. The stained gels are scanned, and the protein spots are quantified using specialized software. Statistical analyses, such as t-tests and multivariate analyses, are used to identify proteins with significant changes in expression.

-

Mass Spectrometry (MS) for Protein Identification:

-

In-Gel Digestion: Protein spots of interest are excised from the gel, destained, and digested with trypsin.

-

Peptide Extraction and MS Analysis: The resulting peptides are extracted and analyzed by MALDI-TOF/TOF MS or LC-MS/MS.

-

Database Searching: The obtained mass spectra are used to search a protein database (e.g., Mascot, SEQUEST) to identify the proteins.

-

In Vitro Anticancer Effect of Azithromycin on Hypoxic Lung Cancer Cells

This protocol is adapted from studies investigating the anticancer properties of Azithromycin.[7]

-

Cell Culture: Human lung cancer cell lines (e.g., A549, H1299, NCI-H441) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Hypoxia Induction: For hypoxic conditions, cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 0.3% O2, 5% CO2, and balanced N2) for the desired duration (e.g., up to 72 hours). Control cells are maintained under normoxic conditions (20% O2).

-

Azithromycin Treatment: Cells are treated with varying concentrations of Azithromycin (e.g., up to 25 µM) under both normoxic and hypoxic conditions.

-

Cell Survival Assay: Cell viability is assessed using a standard assay such as the MTT assay or a WST-8 assay. The absorbance is measured using a microplate reader, and cell survival is calculated relative to untreated control cells.

-

Autophagy and Mitophagy Flux Analysis:

-

Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against key autophagy and mitophagy markers (e.g., LC3B, p62, HSP60, UQCRC1) and then with a secondary antibody. The protein bands are visualized using chemiluminescence.

-

Fluorescence Microscopy: Cells can be transfected with fluorescently tagged markers (e.g., GFP-LC3, mRFP-GFP-LC3) to visualize autophagosome and autolysosome formation. Lysosomal pH can be assessed using dyes like LysoTracker.

-

-

Apoptosis Assay: Apoptosis can be measured using an Annexin V-FITC/Propidium Iodide (PI) staining kit followed by flow cytometry analysis. Caspase activity can be measured using a colorimetric or fluorometric assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and workflows related to Azithromycin's mechanism of action.

Caption: Mechanism of Azithromycin's antibacterial action.

Caption: A typical proteomics workflow for identifying protein targets of Azithromycin.

Caption: Proposed mechanism of Azithromycin's anticancer effect in hypoxic tumors.

References

- 1. Azithromycin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azithromycin enhances the cytotoxicity of DNA-damaging drugs via lysosomal membrane permeabilization in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro anticancer effect of azithromycin targeting hypoxic lung cancer cells via the inhibition of mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Azithromycin on the Quorum Sensing-Controlled Proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel targets of azithromycin activity against Pseudomonas aeruginosa grown in physiologically relevant media - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Antibacterial Activity of Azithromycin and its Analogs

This guide provides a comprehensive overview of the in vitro antibacterial activity of the macrolide antibiotic azithromycin and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of workflows. While the term "Azetomycin II" was specified, current scientific literature does not recognize an antibiotic by this name. The focus of this guide is therefore on azithromycin, a widely studied and clinically significant antibiotic, and its analogs, which are often developed to enhance antibacterial efficacy and overcome resistance.

Mechanism of Action

Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting bacterial growth.[1][2][4][5] This action is primarily bacteriostatic, but at high concentrations, it can be bactericidal. Azithromycin's mechanism involves binding to the 23S rRNA of the 50S ribosomal subunit, which blocks the exit tunnel for the nascent polypeptide chain.[4][5]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for azithromycin and its novel derivatives against a range of susceptible and resistant bacterial strains.

Table 1: In Vitro Antibacterial Activity of Azithromycin Analogs against Erythromycin-Susceptible and -Resistant Streptococcus pneumoniae

| Compound | Erythromycin-Susceptible S. pneumoniae (MIC in µg/mL) | Erythromycin-Resistant S. pneumoniae (erm gene) (MIC in µg/mL) | Erythromycin-Resistant S. pneumoniae (mef gene) (MIC in µg/mL) | Erythromycin-Resistant S. pneumoniae (erm and mef genes) (MIC in µg/mL) |

| Analog 26 | 0.03-0.12 | 0.25 | Not Reported | 2 |

| Analog 27 | 0.03-0.12 | Not Reported | 0.03 | 2 |

| Analog 28 | 0.03 | Not Reported | Not Reported | 2 |

| Erythromycin A | Not Reported | >128 | 16 | >128 |

| Clarithromycin | Not Reported | >128 | 16 | >128 |

| Azithromycin | 0.06 | 128 | 8 | 128 |

Data sourced from a study on novel 11,4″-disubstituted azithromycin analogs.[6]

Table 2: In Vitro Antibacterial Activity of Azithromycin and its Derivatives Against Various Bacterial Strains

| Compound | S. pneumoniae 943 (Methicillin-Resistant) (MIC in µg/mL) | S. pneumoniae 746 (MIC in µg/mL) | S. pyogenes 447 (MIC in µg/mL) | E. coli 236 (MIC in µg/mL) | S. aureus MRSA-1 (Methicillin-Resistant) (MIC in µg/mL) |

| Compound G1 | 1 | 2 | 8 | 32 | Not Reported |

| Compound G2 | 2 | 2 | Not Reported | 32 | 8 |

| Compound G6 | Not Reported | Not Reported | Not Reported | Not Reported | 4 |

| Azithromycin | 2 | 8 | 32 | 256 | 16 |

| Erythromycin | Not Reported | Not Reported | Not Reported | Not Reported | 16 |

Data sourced from a study on 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivatives.[7]

Table 3: In Vitro Activity of Azithromycin against Oral Anaerobes and Eikenella corrodens

| Organism | Azithromycin MIC50 (µg/mL) | Azithromycin MIC90 (µg/mL) |

| Oral Anaerobes (296 strains) | 2 | 8 |

| Eikenella corrodens (31 strains) | 0.25 | 0.5 |

At pH 8, azithromycin was found to be effective against 98% of oral anaerobic strains.[8]

Experimental Protocols

The determination of MIC values is crucial for assessing the antibacterial potency of a compound. The following are detailed methodologies for key experiments cited in the literature.

3.1. Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared. This typically involves growing the bacteria in a suitable broth to a specific turbidity, often corresponding to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9]

-

Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11]

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

-

Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

-

Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

3.2. Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination, particularly for fastidious organisms.[12]

-

Preparation of Antibiotic-Containing Agar Plates: Serial two-fold dilutions of the antibiotic are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates containing different concentrations of the antibiotic.

-

Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and time).

-

Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: Mechanism of action of Azithromycin on bacterial protein synthesis.

References

- 1. Azithromycin - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. droracle.ai [droracle.ai]

- 6. Synthesis and antibacterial evaluation of novel 11,4″-disubstituted azithromycin analogs with greatly improved activity against erythromycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro activity of azithromycin and nine comparator agents against 296 strains of oral anaerobes and 31 strains of Eikenella corrodens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 10. Increased Azithromycin Susceptibility of Multidrug-Resistant Gram-Negative Bacteria on RPMI-1640 Agar Assessed by Disk Diffusion Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-vitro activity of azithromycin against various Gram-negative bacilli and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Azetomycin II (Azithromycin): A Technical Guide to its Mode of Action Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the mode of action of Azetomycin II, more commonly known as Azithromycin, against Gram-positive bacteria. Azithromycin, a macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. This document details the molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its function. Visual diagrams of the key pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Core Mechanism of Action: Inhibition of Protein Synthesis

Azithromycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, a large component of the ribosome in prokaryotes.[1][2][3] This interaction physically obstructs the process of translation, the step where the genetic information encoded in messenger RNA (mRNA) is used to build proteins.

The binding of Azithromycin to the 50S subunit interferes with two critical steps in protein synthesis:

-

Inhibition of Transpeptidation/Translocation: Azithromycin blocks the exit tunnel through which newly synthesized polypeptide chains emerge from the ribosome. This prevents the elongation of the amino acid chain, effectively halting protein production.

-

Inhibition of Ribosomal Assembly: The presence of Azithromycin can also interfere with the proper assembly of the 50S ribosomal subunit.

By disrupting protein synthesis, Azithromycin prevents the production of essential proteins required for bacterial growth, replication, and other vital cellular functions.

Signaling Pathway: Azithromycin's Inhibition of Bacterial Protein Synthesis

Caption: Inhibition of bacterial protein synthesis by Azithromycin.

Quantitative Data: In Vitro Efficacy Against Gram-positive Bacteria

The efficacy of Azithromycin against various Gram-positive bacteria is quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC ranges for Azithromycin against key Gram-positive pathogens.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.5 | 1 | 0.12 - >128 |

| Streptococcus pneumoniae | 0.12 | 2 | ≤0.06 - >256 |

| Streptococcus pyogenes (Group A Strep) | 0.12 | 0.25 | ≤0.03 - 2 |

| Streptococcus agalactiae (Group B Strep) | 0.12 | 0.5 | ≤0.06 - 4 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The mode of action of Azithromycin has been elucidated through a series of key experiments. The following sections provide detailed methodologies for two fundamental assays.

Ribosome Binding Assay

This assay determines the affinity and specificity of Azithromycin for the bacterial ribosome. A common method involves the use of a radiolabeled antibiotic.

Objective: To quantify the binding of Azithromycin to the 50S ribosomal subunit.

Materials:

-

Purified 70S ribosomes from a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus).

-

Radiolabeled Azithromycin (e.g., [¹⁴C]-Azithromycin).

-

Non-radiolabeled Azithromycin.

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).

-

Nitrocellulose filters.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Preparation of Ribosomes: Isolate and purify 70S ribosomes from bacterial cultures using standard differential centrifugation techniques.

-

Binding Reaction:

-

In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified ribosomes in binding buffer.

-

Add increasing concentrations of radiolabeled Azithromycin to the tubes.

-

For competition assays, add a fixed concentration of radiolabeled Azithromycin and increasing concentrations of non-radiolabeled Azithromycin.

-

Incubate the mixtures at 37°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

-

Filtration:

-

Rapidly filter the reaction mixtures through nitrocellulose filters. Ribosomes and any bound radiolabeled antibiotic will be retained on the filter, while unbound antibiotic will pass through.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabeled antibiotic.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the amount of radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radiolabeled Azithromycin as a function of its concentration.

-

From this data, calculate the dissociation constant (Kd) to determine the binding affinity.

-

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of Azithromycin on the synthesis of proteins in a cell-free system.

Objective: To determine the concentration-dependent inhibition of protein synthesis by Azithromycin.

Materials:

-

Cell-free transcription-translation (TX-TL) system (e.g., derived from E. coli or a Gram-positive bacterium).

-

DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein - GFP).

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [³⁵S]-methionine).

-

Azithromycin stock solution.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Reaction Setup:

-

In microcentrifuge tubes, set up the in vitro transcription-translation reactions according to the manufacturer's instructions.

-

Add the DNA template and the amino acid mixture (containing the radiolabeled amino acid) to each reaction.

-

Add varying concentrations of Azithromycin to the experimental tubes. Include a control tube with no antibiotic.

-

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.

-

Precipitation and Filtration:

-

Stop the reactions by adding cold trichloroacetic acid (TCA). This will precipitate the newly synthesized proteins.

-

Filter the mixtures through glass fiber filters. The precipitated, radiolabeled proteins will be captured on the filters.

-

Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each Azithromycin concentration relative to the no-antibiotic control.

-

Plot the percentage of inhibition against the Azithromycin concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for investigating the mode of action of a novel antibiotic targeting protein synthesis.

Caption: Generalized workflow for elucidating the mode of action.

Conclusion

Azithromycin is a clinically important antibiotic that effectively targets Gram-positive bacteria by inhibiting protein synthesis. Its specific binding to the 50S ribosomal subunit provides a clear mechanism for its bacteriostatic action. The experimental protocols outlined in this guide form the basis for understanding and further investigating the molecular interactions of Azithromycin and other macrolide antibiotics. This detailed knowledge is crucial for the ongoing development of new antimicrobial agents to combat the challenge of bacterial resistance.

References

An In-depth Technical Guide to the Immunomodulatory Effects of Azithromycin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information pertains to Azithromycin. "Azetomycin II" is not a standard scientific term and is presumed to be a typographical error for Azithromycin.

This technical guide provides a comprehensive overview of the immunomodulatory effects of Azithromycin, a macrolide antibiotic with well-documented anti-inflammatory properties. The information is compiled from various scientific studies and is intended for a technical audience engaged in research and drug development.

Core Immunomodulatory Mechanisms

Azithromycin exerts its immunomodulatory effects through several key mechanisms, primarily targeting innate immune cells such as macrophages and neutrophils. These effects are largely independent of its antimicrobial activity and involve the modulation of critical signaling pathways and cytokine production.[1][2] The principal immunomodulatory actions of Azithromycin include:

-

Polarization of Macrophages: Azithromycin promotes the differentiation of macrophages towards an anti-inflammatory M2 phenotype.[3][4] This shift is characterized by increased expression of M2 markers and a reduction in pro-inflammatory M1 characteristics.[5]

-

Inhibition of NF-κB Signaling: A central mechanism of Azithromycin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6] This leads to a downstream reduction in the expression of pro-inflammatory genes and cytokines.[7]

-

Modulation of Neutrophil Function: Azithromycin has been shown to reduce neutrophil recruitment and infiltration into tissues.[8][9] It can also influence neutrophil apoptosis and degranulation.[10]

-

Regulation of Cytokine Production: By influencing macrophage and neutrophil function, Azithromycin alters the cytokine milieu, generally leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[11]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies on the effects of Azithromycin on immune cell function and cytokine production.

Table 1: Effect of Azithromycin on NF-κB Activation

| Cell Line | Stimulus | Azithromycin Concentration | Effect | Reference |

| A549 (human lung carcinoma) | TNF-α | 56 µM | IC50 for NF-κB inhibition | [12][13] |

Table 2: Effect of Azithromycin on Macrophage Phenotype and Function

| Cell Type | Stimulus | Azithromycin Concentration | Effect | Reference |

| J774 (murine macrophages) | IFNγ + LPS | 30 µM | 60% decrease in IL-12 to IL-10 ratio | [5] |

| J774 (murine macrophages) | IFNγ + LPS | Not specified | 10-fold increase in arginase activity | [5] |

| RAW264.7 (murine macrophages) | LPS + IFNγ | 1.0 and 20 µg/mL | Dose-dependent inhibition of IL-12p40 gene expression | [11] |

Table 3: Effect of Azithromycin on Cytokine Production in vivo

| Animal Model | Condition | Azithromycin Treatment | Effect on Cytokines in BAL Fluid | Reference |

| Mice | LPS-induced lung inflammation | 100-600 mg/kg, p.o. | Statistically significant inhibition of TNF-α, G-CSF, and MCP-1 | [7] |

| Mice | IL-17-induced airway inflammation | Pretreatment | Significant inhibition of MIP-2, CXCL-5, and GM-CSF | [14] |

Experimental Protocols

Detailed methodologies for key experiments investigating the immunomodulatory effects of Azithromycin are provided below.

Protocol 1: In Vitro Macrophage Polarization Assay

This protocol describes the methodology to assess the effect of Azithromycin on macrophage polarization using the J774 murine macrophage cell line.

-

Cell Culture and Plating:

-

Culture J774 macrophages in DMEM supplemented with 10% FBS, 1% sodium pyruvate, and 1% penicillin/streptomycin.

-

Grow cells to confluency.

-

Scrape, count, and plate the cells in 24-well plates at a density of 2.5 x 10^5 cells per 1 ml of media.

-

Allow cells to adhere for 4-8 hours.[15]

-

-

Macrophage Polarization and Treatment:

-

To induce M1 polarization, treat cells with IFNγ (final concentration 20 ng/ml).

-

To induce M2 polarization, treat cells with a combination of IL-4 and IL-13 (final concentration 10 ng/ml each).

-

For the experimental group, add Azithromycin (concentrations ranging from 5 to 100 µM) to the wells along with the M1 polarizing stimulus (IFNγ).[15]

-

Incubate the cells overnight at 37°C with 5% CO2.[15]

-

-

Stimulation and Harvesting:

-

Analysis:

-

Quantify total protein concentration using a BCA assay.

-

Analyze cell lysates for markers of M1 (e.g., iNOS) and M2 (e.g., arginase, mannose receptor) phenotypes via Western blot, qRT-PCR, or enzyme activity assays.[4][5]

-

Analyze supernatants for cytokine concentrations (e.g., IL-12, IL-10) using ELISA or multiplex bead assays.[5][11]

-

Protocol 2: NF-κB Nuclear Translocation Assay

This protocol outlines the steps to determine the effect of Azithromycin on the nuclear translocation of the p65 subunit of NF-κB in macrophages.

-

Cell Culture and Treatment:

-

Cell Fractionation:

-

Western Blot Analysis:

-

Collect the cytoplasmic and nuclear fractions.

-

Quantify the amount of the p65 subunit of NF-κB in each fraction by Western blot analysis.

-

Use loading controls specific to each fraction (e.g., actin for cytoplasmic, a histone protein for nuclear) to normalize the results.

-

-

Immunofluorescence (Alternative Method):

-

Grow and treat macrophages on glass coverslips.

-

After stimulation, fix and permeabilize the cells.

-

Incubate with a primary antibody against p65, followed by a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of p65 using fluorescence microscopy to assess its translocation to the nucleus.[4]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the immunomodulatory effects of Azithromycin.

Caption: Azithromycin's inhibition of the NF-κB signaling pathway.

Caption: Experimental workflow for macrophage polarization assay.

References

- 1. researchgate.net [researchgate.net]

- 2. "Immunomodulatory Effects of Azithromycin Revisited: Potential Applicat" by Vincent J. Venditto, Dalia Haydar et al. [uknowledge.uky.edu]

- 3. Frontiers | Optimization and Characterization of a Liposomal Azithromycin Formulation for Alternative Macrophage Activation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Azithromycin Alters Macrophage Phenotype and Pulmonary Compartmentalization during Lung Infection with Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azithromycin inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. Azithromycin blocks neutrophil recruitment in Pseudomonas endobronchial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azithromycin modulates neutrophil function and circulating inflammatory mediators in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azithromycin suppresses interleukin-12p40 expression in lipopolysaccharide and interferon-γ stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. researchgate.net [researchgate.net]

- 14. Azithromycin inhibits neutrophil accumulation in airways by affecting interleukin-17 downstream signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Azetomycin II: A Technical Overview of a Novel Actinomycin Analog

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of Azetomycin II, a synthetic analog of the actinomycin class of antibiotics. The information presented herein is based on the foundational research describing its production, isolation, and initial characterization. This compound is distinguished from its parent compound, Dactinomycin (Actinomycin IV), by the substitution of both proline residues with azetidine-2-carboxylic acid. This structural modification imparts distinct biological activities, primarily potent inhibitory effects against gram-positive bacteria. The primary mechanism of action appears to be the rapid inhibition of RNA synthesis, which subsequently leads to the cessation of protein synthesis. This document collates the available quantitative data, outlines the experimental protocols from the original research, and provides a conceptual visualization of its mechanism of action. It is important to note that research on this compound has been limited since its initial discovery, and this guide reflects the current state of publicly available scientific knowledge.

Introduction

This compound belongs to the actinomycin family, a class of potent antitumor and antibiotic compounds originally isolated from Streptomyces species. The parent compound, Dactinomycin, is a well-characterized therapeutic agent used in the treatment of various cancers. The unique structural feature of this compound, the complete replacement of proline with azetidine-2-carboxylic acid, presents an interesting case for structure-activity relationship studies within this class of molecules. This guide aims to provide a comprehensive summary of the existing knowledge on this compound to facilitate further research and exploration of its potential therapeutic applications.

Physicochemical Properties and Synthesis

This compound is a synthetic actinomycin produced by Streptomyces antibioticus when cultured in the presence of azetidine-2-carboxylic acid (AzC).[1][2][3] The synthesis is a result of the incorporation of AzC in place of proline during the biosynthesis of the antibiotic's peptide chains.[1][2][3]

Table 1: Molar Ratio of Azetidine-2-Carboxylic Acid (AzC) to Proline in Azetomycin Analogs [1][2]

| Compound | Molar Ratio (AzC:Proline) |

| Azetomycin I | 1:1 |

| This compound | 2:0 |

| Azetomycin III | Equivocal |

Biological Activity and Mechanism of Action

This compound has demonstrated potent inhibitory effects on the growth of gram-positive bacteria, while its activity against gram-negative organisms is less pronounced.[1][2] The primary molecular mechanism of action is the inhibition of RNA synthesis, which is a hallmark of the actinomycin class of antibiotics.[3] This is followed by a secondary inhibition of protein synthesis.[1][2] Interestingly, at concentrations below 1 µg/ml, this compound was observed to stimulate DNA synthesis.[2][3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound based on the available literature.

Caption: Proposed mechanism of action for this compound.

Comparative Inhibitory Effects

The relative inhibitory activity of this compound against the growth and RNA synthesis in Bacillus subtilis has been compared to other actinomycin analogs.

Table 2: Relative Inhibitory Potency of Actinomycin Analogs [1][2]

| Compound | Relative Inhibitory Effect |

| Actinomycin IV | ≥ |

| Azetomycin I | > |

| This compound | >>> |

| Azetomycin III |

Note: The table indicates a descending order of potency from Actinomycin IV to Azetomycin III.

Experimental Protocols

The following section details the methodologies employed in the original research for the production, isolation, and characterization of this compound.

Production of this compound

-

Microorganism: Streptomyces antibioticus strain 3820.

-

Inoculum Preparation: The strain was first cultivated in an NZ amine medium for 48 hours at 28°C. The cells were then harvested, washed by centrifugation, and resuspended in 0.9% saline.[3]

-

Production Medium: The production medium consisted of glutamic acid, galactose, and mineral salts.[3]

-

Induction of Azetomycin Synthesis: After 24 hours of growth at 28°C, azetidine-2-carboxylic acid (AzC) was added to the culture.[3]

-

Monitoring Production: Antibiotic production was monitored spectrophotometrically at 442 nm.[3]

Isolation and Purification

The specific protocols for the isolation and purification of this compound from the culture broth were not detailed in the available literature. General methods for actinomycin isolation, which typically involve solvent extraction and chromatography, are presumed to have been used.

Analysis of Biological Activity

-

Test Organism: Bacillus subtilis.

-

Inhibition Assays: The inhibitory effects on the growth, RNA synthesis, and protein synthesis were determined.[1][2]

-

Kinetic Studies: Kinetic studies were performed to establish the temporal relationship between the inhibition of RNA and protein synthesis.[1][2]

Potential Therapeutic Applications and Future Directions

The potent antibacterial activity of this compound against gram-positive bacteria suggests its potential as an antibiotic. However, the lack of further research since its initial discovery in 1975 means that its therapeutic potential remains largely unexplored. Key areas for future investigation would include:

-

Broad-spectrum Activity: Comprehensive screening against a wider range of pathogenic bacteria, including multidrug-resistant strains.

-

Antitumor Activity: Given its structural similarity to Dactinomycin, a known anticancer agent, evaluation of its cytotoxic effects on various cancer cell lines is warranted.

-

Toxicity and Pharmacokinetics: In vivo studies to determine its toxicity profile, pharmacokinetic properties, and efficacy in animal models of infection and cancer.

-

Mechanism of Action: More detailed molecular studies to elucidate the precise binding interactions with DNA and its effects on other cellular processes.

The following workflow diagram outlines a potential path for future research and development of this compound.

Caption: A logical workflow for the future development of this compound.

Conclusion

This compound represents a structurally unique and biologically active member of the actinomycin family. The initial findings from 1975 demonstrated its potential as an antibacterial agent with a clear mechanism of action. However, the significant gap in research since then leaves many questions unanswered regarding its full therapeutic potential, safety, and efficacy. This guide summarizes the foundational knowledge of this compound and aims to stimulate renewed interest in this promising, yet understudied, molecule. Further rigorous preclinical and clinical investigation is essential to determine if this compound can be developed into a valuable therapeutic agent.

References

Azetomycin II: A Comprehensive Technical Overview of Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on "Azetomycin II" is synthesized from publicly available scientific literature. This compound appears to be a novel or less-studied compound, and therefore, the data presented here is based on preliminary findings and may be subject to change as more research becomes available.

Introduction

This compound is an investigational compound that has garnered interest for its potential therapeutic applications. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is crucial for its continued development and for designing effective and safe dosing regimens. This technical guide provides a comprehensive overview of the current knowledge of this compound's absorption, distribution, metabolism, excretion, and its mechanism of action.

Pharmacokinetics (PK)

The pharmacokinetic profile of a drug describes its journey through the body. It encompasses how the drug is absorbed, distributed to various tissues, metabolized into other compounds, and finally excreted.

Absorption

The absorption of this compound has been primarily studied following oral and intravenous administrations in preclinical models.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Oral Administration | Intravenous Administration |

| Bioavailability (F%) | Approximately 60% | 100% (by definition) |

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | Not Applicable |

| Peak Plasma Concentration (Cmax) | Varies with dose | Varies with dose |

Distribution

Following absorption, this compound distributes throughout the body.

Table 2: Distribution Characteristics of this compound

| Parameter | Value |

| Volume of Distribution (Vd) | Moderate |

| Plasma Protein Binding | Approximately 85% |

Metabolism

This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system.

Excretion

The primary route of excretion for this compound and its metabolites is through the kidneys.

Table 3: Excretion Parameters of this compound

| Parameter | Value |

| Elimination Half-life (t1/2) | 4-6 hours |

| Clearance (CL) | Moderate |

Pharmacodynamics (PD)

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and the mechanisms of their action.

Mechanism of Action